Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate
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Overview
Description
Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate is an organic compound with a complex structure that includes a cyclopentane ring, a hydroxyl group, and a pentenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable linear precursor to form the cyclopentane ring, followed by the introduction of the hydroxyl group and the pentenyl side chain. The esterification step to form the acetate group is usually carried out under acidic conditions using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenyl side chain can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the double bond can produce a fully saturated ester.
Scientific Research Applications
Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Jasmone: A structurally related compound with a similar cyclopentane ring and pentenyl side chain.
Methyl jasmonate: Another related compound with an ester functional group and similar structural features.
Properties
IUPAC Name |
methyl 2-(3-hydroxy-2-pent-2-enylcyclopentyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-12,14H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYCGMQJIWHWHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20709447 |
Source
|
Record name | Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20709447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51388-61-5 |
Source
|
Record name | Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20709447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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